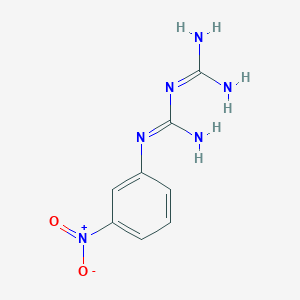
N-(3-nitrophenyl)imidodicarbonimidic diamide
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of N-(3-nitrophenyl)imidodicarbonimidic diamide is C8H10N6O2. Its molecular weight is 222.2 g/mol. Unfortunately, the detailed molecular structure analysis is not available in the search results.Physical And Chemical Properties Analysis
The molecular weight of this compound is 222.20 . The detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Cytochemical Applications
A study introduced a new p-nitrophenyl substituted ditetrazole for histochemical purposes, demonstrating its utility in visualizing enzymatic activity in tissue sections. This compound allows for the cytochemical visualization of enzyme distributions in major tissues, employing it for various dehydrogenase systems, highlighting its significance in biochemical research (Nachlas et al., 1957).
Material Science: Polymer Synthesis
Research on the synthesis and characterization of polyetherimides derived from AB monomers, including N-(4-hydroxyphenyl)-4-nitrophthalimide, showcases the relevance of nitrophenyl derivatives in creating high-performance polymers. These polymers exhibit excellent thermal stability and solubility properties, useful in various industrial applications (Thiruvasagam & Venkatesan, 2009).
Biochemical Research: Fluorescent Probes
A study developed a novel off-on fluorescent probe using a 4-nitroimidazole moiety for selective detection of hypoxia or nitroreductase (NTR), indicating the role of nitrophenyl derivatives in biomedical imaging and hypoxic condition monitoring (Feng et al., 2016).
Environmental Analysis
Research on analytical methodologies for determining nitroimidazole residues in biological and environmental samples underscores the importance of nitrophenyl derivatives in environmental monitoring and safety. This includes methods to study their presence in wastewater and edible animal tissues, reflecting concerns over their potential genotoxic and carcinogenic properties (Mahugo-Santana et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(diaminomethylidene)-2-(3-nitrophenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6O2/c9-7(10)13-8(11)12-5-2-1-3-6(4-5)14(15)16/h1-4H,(H6,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOIHIYCKWSSBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=C(N)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274688 | |
| Record name | N-(3-nitrophenyl)imidodicarbonimidic diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10441-20-0 | |
| Record name | N-(3-nitrophenyl)imidodicarbonimidic diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N,N'-(Ethylene)bis[4,5-dibromohexahydro-3,6-methanophthalimide]](/img/structure/B1616608.png)



![5,8-Dimethylbenzo[c]phenanthrene](/img/structure/B1616614.png)

